Teludipine-d6 Enables Mass Spectrometric Resolution of Analyte and Internal Standard via a +6.04 Da Shift Compared to Unlabeled Teludipine
In LC-MS/MS-based quantification of Teludipine in biological matrices, Teludipine-d6 provides baseline chromatographic co-elution with the unlabeled analyte while maintaining a mass shift of +6.04 Da (exact mass difference: 504.31064741 Da for Teludipine-d6 vs. 498.2723 Da for non-deuterated Teludipine free base). This mass difference places the internal standard signal fully outside the analyte quantitation window, effectively eliminating any contribution of the internal standard to the analyte peak area—a recognized source of inaccuracy when using non-deuterated structural analogs or low-mass isotopologues (e.g., d3 or d5 forms) whose isotopic clusters overlap with the monoisotopic peak of the target analyte [1] .
| Evidence Dimension | Mass spectrometric resolution (exact mass shift vs. unlabeled parent compound) |
|---|---|
| Target Compound Data | Exact mass: 504.31064741 Da; m/z shift: +6.04 Da vs. unlabeled Teludipine free base |
| Comparator Or Baseline | Unlabeled Teludipine free base (CAS 108687-08-7): Exact mass 498.2723 Da; m/z shift: 0 Da |
| Quantified Difference | +6.04 Da mass shift; 100% signal separation between analyte and internal standard in MS1/selected reaction monitoring (SRM) channels |
| Conditions | High-resolution mass spectrometry or triple quadrupole LC-MS/MS operating in SRM mode; EI/FI/CI ionization; Teludipine-d6 at ≥98% purity per supplier Certificate of Analysis |
Why This Matters
This mass shift is essential for validated bioanalytical method development, as it prevents internal standard interference with the analyte signal—a regulatory requirement for accuracy in pharmacokinetic and toxicokinetic studies under FDA/EMA guidance.
- [1] PubChem. Teludipine-d6. Compound Summary CID 71752348. Section: Computed Properties – Exact Mass. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71752348. View Source
